Product packaging for 2,3-Diazabicyclo[2.2.1]heptane(Cat. No.:)

2,3-Diazabicyclo[2.2.1]heptane

Cat. No.: B13207456
M. Wt: 98.15 g/mol
InChI Key: PWHOCEZDDSHQTI-UHFFFAOYSA-N
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Description

2,3-Diazabicyclo[2.2.1]heptane is a synthetically valuable bicyclic hydrazine scaffold of significant interest in advanced organic and medicinal chemistry research. Its strained, bridged structure serves as a versatile precursor and core building block for the synthesis of complex molecules. The core synthetic route to access the this compound structure involves a Diels-Alder reaction between cyclopentadiene and a corresponding azodicarboxylate, which efficiently yields the bicyclic hydrazine core . Subsequent processing steps, including hydrogenation and hydrolysis, can then be employed to obtain the final product, either as the free base or a stable salt form suitable for research applications . Researchers value this reagent for its defined three-dimensional geometry, which can be used to impose conformational restraint in molecule design. The two adjacent nitrogen atoms within the bridged system provide distinct sites for chemical modification, enabling the creation of diverse chemical libraries. When handling, please note that the free hydrazine is highly hygroscopic and readily oxidizes upon exposure to air, making it difficult to maintain purity . The bis-hydrochloride salt form is more stable, though still somewhat hygroscopic, and can be stored under air for several weeks in a controlled environment . This product is intended for research purposes in a laboratory setting only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H10N2 B13207456 2,3-Diazabicyclo[2.2.1]heptane

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H10N2

Molecular Weight

98.15 g/mol

IUPAC Name

2,3-diazabicyclo[2.2.1]heptane

InChI

InChI=1S/C5H10N2/c1-2-5-3-4(1)6-7-5/h4-7H,1-3H2

InChI Key

PWHOCEZDDSHQTI-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC1NN2

Origin of Product

United States

Synthetic Methodologies for 2,3 Diazabicyclo 2.2.1 Heptane and Its Derivatives

Foundational Approaches to the 2,3-Diazabicyclo[2.2.1]heptane Framework

The initial construction of the this compound core primarily relies on cycloaddition reactions to form the bicyclic diazene (B1210634) precursor, followed by reduction.

Diels-Alder Reaction Strategies for Bicyclic Diazene Precursors

The most common and efficient method for assembling the 2,3-diazabicyclo[2.2.1]heptene skeleton is the Diels-Alder reaction. lookchem.com This [4+2] cycloaddition typically involves the reaction of a dienophile, such as a dialkyl azodicarboxylate, with cyclopentadiene (B3395910). lookchem.comorgsyn.org

A representative example is the reaction between diethyl azodicarboxylate and freshly prepared cyclopentadiene. orgsyn.org This reaction proceeds smoothly, often at or below room temperature, to afford the corresponding diethyl 2,3-diazabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate in high yields (91-95%). orgsyn.org The reaction's progress can be conveniently monitored by the disappearance of the yellow color of the azodicarboxylate. orgsyn.org

DieneDienophileProductYieldReference
CyclopentadieneDiethyl azodicarboxylateDiethyl 2,3-diazabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate91-95% orgsyn.org
CyclopentadieneDimethyl azodicarboxylateDimethyl 2,3-diazabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylateHigh lookchem.com

Hydrogenation of Unsaturated Diazabicyclic Systems

Once the unsaturated 2,3-diazabicyclo[2.2.1]hept-5-ene precursor is obtained, the carbon-carbon double bond can be saturated via hydrogenation to yield the desired this compound framework. orgsyn.org This reduction is typically carried out using a catalyst such as palladium on carbon (Pd/C) in a suitable solvent like ethanol. orgsyn.org

For instance, the hydrogenation of diethyl 2,3-diazabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate using 5% palladium on carbon under a hydrogen atmosphere (e.g., 60 p.s.i.) effectively reduces the double bond, providing diethyl this compound-2,3-dicarboxylate in excellent yields (95-97%). orgsyn.org

Unsaturated PrecursorCatalystProductYieldReference
Diethyl 2,3-diazabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate5% Pd/CDiethyl this compound-2,3-dicarboxylate95-97% orgsyn.org
Dimethyl 2,3-diazabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate10% Pd/CDimethyl this compound-2,3-dicarboxylate- lookchem.com

Advanced Synthetic Transformations for Functionalized this compound Derivatives

With the core bicyclic structure in hand, further modifications can be introduced to create a diverse range of functionalized derivatives.

Functionalization of Core this compound Structures

The functionalization of the this compound skeleton can be achieved through various reactions. Additions to the carbon-carbon double bond of the heptene (B3026448) precursor offer a direct route to substituted derivatives. For example, bromination of 2,3-dicarboalkoxy-2,3-diazabicyclo[2.2.1]hept-5-enes yields the corresponding 5,6-dibromide adducts in high yield. lookchem.com Hydroboration-oxidation of the same precursor has been shown to produce the exo-alcohol, 2,3-dicarbomethoxy-exo-2,3-diazabicyclo[2.2.1]heptan-5-ol, albeit sometimes accompanied by fragmented byproducts. lookchem.com Another approach involves epoxidation of the double bond, which can then be opened to introduce further functionality. lookchem.com

Strategies for N-Substituted this compound Synthesis

The synthesis of N-substituted derivatives is crucial for modulating the biological activity and physicochemical properties of the this compound scaffold. A common strategy involves the initial synthesis of a protected bicyclic amine, such as (1S,4S)-tert-butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate, which can then be further functionalized. nih.gov

For instance, N-Boc protected (1S,4S)-2,5-diazabicyclo[2.2.1]heptane can be synthesized from (1S,4S)-2-benzyl-2,5-diazabicyclo[2.2.1]heptane. nih.govsemanticscholar.org The benzyl (B1604629) group is first protected with a di-tert-butyl dicarbonate (B1257347) (Boc anhydride), followed by hydrogenolysis to remove the benzyl group, affording the N-Boc protected derivative in good yield. nih.gov This intermediate can then be used in multicomponent reactions to introduce various substituents. nih.govsemanticscholar.org For example, a one-pot reaction with carbon disulfide and an electrophile in the presence of a catalyst like MgO can yield a variety of dithiocarbamate (B8719985) derivatives. nih.govsemanticscholar.org

Another powerful method for creating N-substituted derivatives is the directed metalation strategy. semanticscholar.org This involves the deprotonation of an N-Boc protected 2,5-diazabicyclo[2.2.1]heptane using a strong base like sec-butyllithium (B1581126) in the presence of TMEDA, followed by the addition of an electrophile to introduce substitution at a carbon atom. semanticscholar.org

Regioselective and Stereoselective Synthetic Pathways

Controlling the regioselectivity and stereoselectivity of reactions is paramount in the synthesis of complex, biologically active molecules. The inherent stereochemistry of the this compound system can be leveraged to direct the outcome of subsequent reactions. ontosight.ai

The Diels-Alder reaction itself can exhibit stereoselectivity. For example, the aza-Diels-Alder reaction between cyclopentadiene and imino-acetates bearing two chiral auxiliaries can proceed with high diastereoselectivity to yield 2-azabicyclo[2.2.1]hept-5-ene derivatives. pwr.edu.pl

Furthermore, the stereochemistry of the starting materials can dictate the stereochemistry of the final products. For instance, the photochemical denitrogenation of 2,3-diazabicyclo[2.2.1]hept-2-enes has been studied to understand the origin of stereoselectivity, with a general preference for inversion of stereochemistry being observed. chemrxiv.org In the synthesis of prostaglandin (B15479496) endoperoxide analogs, the stereochemistry of the substituents on the this compound skeleton is critical for their biological activity. nih.gov The rigid bicyclic framework allows for precise positioning of functional groups in three-dimensional space.

Organocatalyzed Asymmetric Additions to Access Diazabicyclo[2.2.1]heptane Motifs

Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of complex molecules. In the context of diazabicyclo[2.2.1]heptane synthesis, asymmetric Michael additions have been a key strategy. rsc.org For instance, the organocatalyzed asymmetric Michael addition of substituted triketopiperazines to enones can produce products in high yield and with high enantiomeric ratios. rsc.org These products can then be further manipulated to form the diazabicyclo[2.2.1]heptane scaffold. rsc.org

One notable approach involves the use of α,β-dipeptides as chiral organocatalysts. These catalysts have proven effective in the asymmetric Michael addition of enolizable aldehydes to N-arylmaleimides and nitroolefins. mdpi.com The reaction conditions, including the choice of catalyst and the presence of co-catalysts or additives, can be fine-tuned to optimize both the yield and the stereoselectivity of the reaction. For example, some dipeptide catalysts show high efficiency in conjunction with 4-dimethylaminopyridine (B28879) (DMAP) and thiourea (B124793). mdpi.com Solvent-free reaction conditions are also being explored to enhance the environmental friendliness of these synthetic routes. mdpi.comportico.org

The strategic use of chiral co-catalysts can further enhance the stereoselectivity of these transformations. For example, the combination of (1S,4S)-2-tosyl-2,5-diazabicyclo[2.2.1]heptane with a chiral acid like mandelic acid has been shown to significantly improve both the diastereoselectivity and enantioselectivity of the Michael addition of cyclohexanone (B45756) to nitroolefins. portico.org

Catalyst SystemReactantsProduct TypeKey Features
Substituted Triketopiperazines/EnonesMichael AdditionDiazabicyclo[2.2.1]heptane PrecursorsHigh yield and enantiomeric ratio. rsc.org
α,β-DipeptidesEnolizable Aldehydes/N-Arylmaleimides or NitroolefinsMichael AdductsEffective under solvent-free conditions. mdpi.com
(1S,4S)-2-Tosyl-2,5-diazabicyclo[2.2.1]heptane & (R)-Mandelic AcidCyclohexanone/NitroolefinsMichael AdductsMultiple catalysis strategy improves stereoselectivity. portico.org
Directed Metalation Strategy in 2,5-Diazabicyclo[2.2.1]heptane Functionalization

Directed metalation is a powerful synthetic strategy that allows for the regioselective functionalization of aromatic and heteroaromatic compounds. This method has been successfully applied to the functionalization of the 2,5-diazabicyclo[2.2.1]heptane skeleton. rsc.orgresearchgate.net The strategy typically involves the deprotonation of a specific position on the bicyclic ring using a strong base, such as sec-butyllithium in the presence of N,N,N',N'-tetramethylethylenediamine (TMEDA), followed by quenching with an electrophile. researchgate.net

This approach has been utilized to synthesize new C-substituted derivatives of (1S,4S)-2-methyl-2,5-diazabicyclo[2.2.1]heptane. researchgate.net The choice of solvent can influence the regioselectivity of the reaction, with diethyl ether sometimes favoring specific outcomes over tetrahydrofuran (B95107) (THF). researchgate.net The resulting functionalized diazabicycloheptanes have been explored as chiral ligands in asymmetric catalysis, such as in the addition of diethylzinc (B1219324) to benzaldehyde, achieving moderate to good enantioselectivities. rsc.org

The synthesis of the starting (1S,4S)-2,5-diazabicyclo[2.2.1]heptane often begins with commercially available trans-4-hydroxy-L-proline. researchgate.net Subsequent steps involve N-protection, reduction, and cyclization to form the bicyclic core, which can then be further functionalized using the directed metalation strategy. researchgate.net

Starting MaterialReagentsProductApplication
Boc-protected (1S,4S)-2,5-diazabicyclo[2.2.1]heptanesec-Butyllithium/TMEDA, ElectrophileC-substituted derivativesChiral auxiliaries in asymmetric synthesis. researchgate.net
(1S,4S)-2-benzyl-2,5-diazabicyclo[2.2.1]heptaneDi-tert-butyl dicarbonate(1S,4S)-tert-butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylateIntermediate for further functionalization. nih.gov
Multicomponent Reaction Pathways for Diversity-Oriented Synthesis

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single reaction vessel to form a product that incorporates substantial portions of all the reactants. nih.gov This approach is particularly valuable for diversity-oriented synthesis, allowing for the rapid generation of a library of structurally diverse compounds from a set of simple starting materials. nih.gov

In the context of the 2,5-diazabicyclo[2.2.1]heptane scaffold, MCRs have been employed to introduce a variety of functional groups. nih.gov For example, a one-pot synthesis of novel (1S,4S)-2,5-diazabicyclo[2.2.1]heptane-dithiocarbamates has been developed. nih.gov This reaction involves the in situ formation of a dithiocarbamate from an amine and carbon disulfide, which then reacts with an α-haloketone. This methodology provides a straightforward route to a range of dithiocarbamate derivatives. nih.gov

The starting material for these MCRs, (1S,4S)-2,5-diazabicyclo[2.2.1]heptane, can be synthesized from (1S,4S)-2-benzyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide salt. nih.gov The development of such multicomponent pathways is significant for the discovery of new derivatives with potential applications in medicinal chemistry and materials science. nih.gov

Reaction TypeReactantsProductSignificance
Multicomponent Reaction(1S,4S)-2,5-diazabicyclo[2.2.1]heptane, Amine, Carbon Disulfide, α-Haloketone(1S,4S)-2,5-diazabicyclo[2.2.1]heptane-dithiocarbamatesRapid generation of molecular diversity. nih.gov

Generation of Oxide Derivatives of this compound

The oxidation of the nitrogen atoms within the this compound framework leads to the formation of N-oxide derivatives. These derivatives can exhibit altered chemical reactivity and physical properties compared to the parent amine. The study of these oxide derivatives is important for understanding the fundamental chemistry of this bicyclic system and for potentially accessing novel reaction pathways.

The photochemical decomposition of 2,3-diazabicyclo[2.2.1]hept-2-ene derivatives, which are precursors to the saturated diazabicycloheptane system, has been a subject of detailed investigation. researchgate.netchemrxiv.org While these studies primarily focus on the denitrogenation process to form bicyclo[2.1.0]pentane derivatives, they provide insights into the electronic structure and reactivity of the azo group within the bicyclic framework. researchgate.netchemrxiv.org The mechanism of this denitrogenation can be either a concerted or a stepwise process, depending on the substituents on the bicyclic ring. researchgate.net

The generation of oxide derivatives from the saturated this compound itself can be achieved through standard oxidation procedures. These oxide derivatives can serve as intermediates in further synthetic transformations or be investigated for their own biological or material properties.

Mechanistic Investigations of 2,3 Diazabicyclo 2.2.1 Heptane Reactivity

Elucidation of Denitrogenation Reaction Mechanisms

The extrusion of N₂ from 2,3-diazabicyclo[2.2.1]hept-2-ene derivatives has been a subject of extensive research, revealing a fascinating dichotomy between concerted and stepwise reaction pathways. The preferred mechanism is highly dependent on the method of activation (thermal vs. photochemical) and the nature of substituents on the bicyclic framework.

Thermal Denitrogenation Pathways of 2,3-Diazabicyclo[2.2.1]hept-2-ene

The thermal decomposition of 2,3-diazabicyclo[2.2.1]hept-2-ene (DBH) and its derivatives to form bicyclo[2.1.0]pentane and molecular nitrogen has been a classic case study in physical organic chemistry. The central question has been whether the two C-N bonds break simultaneously or in a sequential manner.

The mechanism of thermal denitrogenation has been a long-standing topic of debate. rsc.org Early experimental work and some computational studies pointed towards a stepwise mechanism involving the formation of a diazenyl diradical intermediate. aip.org However, more recent high-level theoretical calculations, specifically CASPT2 ab initio MO calculations, have suggested that for the parent DBH, the synchronous cleavage of both C-N bonds is the energetically favored pathway. researchgate.netacs.org This concerted mechanism proceeds through a single transition state to form the cyclopentane-1,3-diyl biradical. researchgate.netacs.org The activation enthalpy for the stepwise C-N bond scission is calculated to be at least 7 kcal/mol higher than the synchronous pathway. researchgate.netacs.org

Conversely, the introduction of substituents at the C(7) position of the bicyclic system can dramatically influence the reaction mechanism. nih.gov Theoretical studies using DFT calculations (B3LYP/6-31G(d)) have shown that electron-withdrawing substituents at C(7) favor a stepwise denitrogenation process. nih.gov In contrast, electron-donating groups at the same position promote a concerted mechanism. nih.gov This substituent effect has been corroborated by experimental kinetic analyses. For instance, a study on 7,7-dimethoxy-1,4-diaryl-2,3-diazabicyclo[2.2.1]hept-2-ene derivatives demonstrated a strong correlation between the reaction rate and radical-stabilizing parameters, providing compelling evidence for a stepwise C-N bond cleavage in these systems. nii.ac.jp The nature of the substituent dictates the electronic configuration of the resulting singlet diradical, thereby influencing the preferred mechanistic pathway. nih.govnii.ac.jp

Table 1: Calculated Activation Energies for Thermal Denitrogenation of Substituted 2,3-Diazabicyclo[2.2.1]hept-2-enes

Substituent at C(7) Preferred Mechanism Calculated Activation Energy (kcal/mol) Computational Method
H (Parent DBH) Concerted ~32.3 rsc.org B3LYP/M05-2X rsc.org
Dihydroxy Stepwise ~36 nih.gov B3LYP/6-31G(d) nih.gov
Diethoxy Stepwise 39.1 (Enthalpy) nih.gov Experimental nih.gov
7-Silyl Concerted ~28 nih.gov B3LYP/6-31G(d) nih.gov

In the thermal denitrogenation of 2,3-diazabicyclo[2.2.1]hept-2-ene, biradical species are key intermediates. scispace.com In the concerted pathway, the reaction proceeds through a synchronous C-N bond cleavage to directly form the cyclopentane-1,3-diyl biradical. researchgate.netacs.org For the stepwise mechanism, a diazenyl diradical is initially formed, which then loses N₂ to yield the cyclopentane-1,3-diyl. aip.org

The potential energy surface for the thermal deazetization of the parent DBH shows that the transition state for the synchronous cleavage is lower in energy than that for the stepwise process. researchgate.netosti.gov Theoretical calculations have been instrumental in mapping these surfaces. For example, CASPT2 calculations provide relative enthalpies for stationary points that are in close agreement with experimental values. researchgate.netacs.org The cyclopentane-1,3-diyl intermediate can then undergo ring closure to form the final bicyclo[2.1.0]pentane product. osti.gov The stereochemistry of this final product, particularly the preference for inversion, has been attributed to nonstatistical dynamical effects. researchgate.netacs.org

Quasiclassical trajectory simulations have been employed to understand the dynamics of the reaction. These simulations, initiated from the concerted N₂ ejection transition state, have successfully replicated the experimental observation of a nonstatistical preference for the formation of the exo product. osti.gov The trajectory analyses reveal that some trajectories proceed in a "ballistic" manner, leading rapidly to the exo product, while others form the 1,3-diradical intermediate, which can then lead to both exo and endo products. osti.gov The geometry of the biradical intermediates, such as the puckering of the cyclopentane (B165970) ring, plays a crucial role in determining the stereochemical outcome. chemrxiv.org

The environment in which the thermal denitrogenation occurs can influence the reaction dynamics and product distribution. Studies in supercritical fluids have provided valuable insights into these effects. For the deazetization of 2,3-diazabicyclo[2.2.1]hept-2-ene-exo,exo-5,6-d₂ in supercritical propane, the pressure dependence of the reaction's stereochemistry is consistent with a model based on nonstatistical dynamics. researchgate.netacs.org

However, when the reaction is carried out in supercritical carbon dioxide, the pressure dependence becomes more complex and cannot be explained by simple models. acs.orgacs.org Computational studies suggest that this complexity may arise from the formation of weak complexes between the cyclopentane-1,3-diyl intermediate and CO₂ molecules, with calculated binding energies of approximately 2 kcal/mol for each interacting CO₂ molecule. researchgate.netacs.org These interactions with the solvent can alter the potential energy surface and the subsequent dynamics of the biradical intermediate.

Nonstatistical dynamical effects are a key feature of this reaction, explaining the well-known preference for inversion of stereochemistry. researchgate.netacs.org This implies that energy is not completely randomized within the intermediate before product formation. Instead, the trajectory of the molecule on the potential energy surface after the transition state directly influences the stereochemical outcome. osti.gov This is supported by the observation that increasing temperature can sometimes enhance product selectivity, contrary to what would be expected from a purely statistical model. researchgate.net

Photochemical Denitrogenation Mechanisms of 2,3-Diazabicyclo[2.2.1]hept-2-enes

The photochemical extrusion of N₂ from 2,3-diazabicyclo[2.2.1]hept-2-enes provides an alternative reaction pathway that exhibits distinct mechanistic features compared to the thermal process. The absorption of light promotes the molecule to an electronically excited state, where the subsequent bond-breaking events occur.

The photochemistry of 2,3-diazabicyclo[2.2.1]hept-2-enes is initiated by the absorption of a photon, leading to an electronic transition from the ground state (S₀) to an excited singlet state (S₁). chemrxiv.orgchemrxiv.org Computational studies, including multiconfigurational quantum mechanical calculations, have identified the key electronic transition as S₀ → S₁, which involves the promotion of an electron from a non-bonding orbital on the nitrogen atoms (nNN) with some sigma C-N character (σCN) to an antibonding π* orbital of the N=N bond. chemrxiv.orgchemrxiv.orgresearchgate.net

The excitation energies for this nNN(σCN) → π* transition are calculated to be in the range of 3.94–3.97 eV. chemrxiv.orgchemrxiv.orgresearchgate.net This transition is characterized by a relatively low oscillator strength. researchgate.net Following excitation to the S₁ state, the molecule undergoes denitrogenation. Non-adiabatic molecular dynamics (NAMD) simulations have been crucial in elucidating the subsequent steps. chemrxiv.orgchemrxiv.orgbeilstein-archives.org These simulations show that the reaction proceeds via a dynamically concerted but asynchronous mechanism. chemrxiv.orgchemrxiv.orgresearchgate.net One of the C-N bonds breaks on the S₁ potential energy surface. chemrxiv.orgchemrxiv.orgbeilstein-archives.org The system then evolves to a point where it can transition back to the S₀ ground state, a process known as surface hopping, which occurs at a conical intersection. chemrxiv.org The second C-N bond breaks after this hop to the S₀ surface. chemrxiv.orgchemrxiv.org

The dynamics on the excited state potential energy surface are critical in determining the stereoselectivity of the reaction. The inversion of the methylene (B1212753) bridge begins in the excited state immediately after the first C-N bond cleavage, driven by the atomic momenta acquired during this bond-breaking event. chemrxiv.orgchemrxiv.org These dynamical effects are what promote the formation of the inverted product, explaining the experimentally observed selectivities. chemrxiv.orgchemrxiv.orgresearchgate.net

Table 2: Calculated Excitation Energies for 2,3-Diazabicyclo[2.2.1]hept-2-ene Derivatives

Molecule Electronic Transition Excitation Energy (eV) Computational Method
Parent (1) S₀ → S₁ (nNN(σCN) → π*) 3.94 - 3.97 XMS-CASPT2 chemrxiv.orgchemrxiv.orgresearchgate.net
Derivative (3) S₀ → S₁ (nNN(σCN) → π*) 3.94 - 3.97 XMS-CASPT2 chemrxiv.orgchemrxiv.orgresearchgate.net
Derivative (5) S₀ → S₁ (nNN(σCN) → π*) 3.94 - 3.97 XMS-CASPT2 chemrxiv.orgchemrxiv.orgresearchgate.net
Exploration of Singlet and Triplet Potential Energy Surfaces in Photolysis

The photolysis of 2,3-diazabicyclo[2.2.1]heptane and its derivatives involves complex mechanistic pathways dictated by the interplay of singlet and triplet potential energy surfaces. Upon direct irradiation, the molecule is excited to the first excited singlet state (S1). researchgate.net From this state, it can undergo denitrogenation, a process that involves the cleavage of two carbon-nitrogen (C-N) bonds. researchgate.net

Direct photodenitrogenation at low temperatures has been shown to yield both a configurationally retained and an inverted ring-closed product. nih.gov This suggests the involvement of at least two distinct singlet diradical intermediates: a puckered singlet diradical that leads to the retained product and a planar singlet diradical that forms the inverted product. nih.gov The involvement of these singlet diradicals helps to explain the observed stereoselectivity in the denitrogenation of this class of azoalkanes. nih.gov

In contrast, triplet-sensitized photolysis populates the triplet excited state (T1). nih.gov This pathway predominantly yields the inverted product, indicating that the reaction proceeds through a triplet cyclopentane-1,3-diyl diradical intermediate. researchgate.netnih.gov The decay of this triplet diradical to the final product can involve heavy-atom tunneling. researchgate.net Computational studies, such as CASPT2/CASSCF, have been employed to map out the potential energy surfaces for both the singlet and triplet states, including intermediates, transition states, and crossing points, providing a theoretical framework for understanding the experimental observations. researchgate.netnih.gov These studies have identified a twisted S1 minimum which helps to explain the broad emission band observed for some derivatives. nih.gov The high fluorescence yield and long lifetime of the singlet excited state in some cases are attributed to significant barriers for both intersystem crossing and C-N bond cleavage. nih.gov Conversely, the short lifetime of the triplet state is due to rapid radiationless decay to the ground state. nih.gov

Time-Resolved Spectroscopy in Denitrogenation Process Observation

Time-resolved spectroscopy has been an indispensable tool for observing the transient species and elementary steps involved in the denitrogenation of this compound derivatives. researchgate.net Techniques such as laser flash photolysis (LFP) allow for the generation of short-lived intermediates and their direct observation on timescales ranging from femtoseconds to microseconds. researchgate.netresearchgate.net

Through transient absorption spectroscopy, researchers have been able to identify and characterize the distinct singlet and triplet diradicals that are key intermediates in the photodenitrogenation process. nih.gov For instance, in direct photolysis, two different singlet diradicals, a puckered and a planar form, have been observed, which are precursors to the retained and inverted products, respectively. nih.gov The absorption spectra and kinetic parameters of these species can be determined, providing quantitative insight into the reaction mechanism. nih.govresearchgate.net A molecular absorption coefficient for the planar singlet diradical has been determined for the first time using kinetic analysis. nih.gov

Furthermore, time-resolved experiments have been crucial in unequivocally determining the rate constant for intersystem crossing (ISC) between the triplet and singlet cyclopentane-1,3-diyl diradicals. researchgate.net This was achieved by simultaneously observing the decay of the triplet diradical and the growth of the corresponding singlet diradical. researchgate.net Femtosecond-resolved experiments have provided even more detailed information, revealing that the denitrogenation can occur via a concerted mechanism in the parent compound, while a stepwise mechanism is operative in substituted derivatives. researchgate.net These studies highlight the power of time-resolved techniques in mapping the intricate details of ultrafast chemical reactions.

Other Fundamental Reaction Pathways

Ring-Opening Reactions of this compound Scaffolds

The this compound scaffold can undergo various ring-opening reactions, providing access to diverse molecular architectures. rsc.orgrsc.org One notable pathway involves the reductive ring opening of the diazabicycle. For example, treatment of a 2,7-diazabicyclo[2.2.1]heptane derivative with a reducing agent like DIBAL-H can lead to the formation of prolinamides. rsc.org This transformation proceeds through the cleavage of the bridged N-acyl aminal structure. rsc.org An intermediate iminium ion can even be isolated by treating the diazabicycle with HCl in dioxane. rsc.org

The specific substitution pattern on the bicyclic core can influence the course of these ring-opening reactions. These scaffolds are often derived from asymmetric Michael additions of substituted triketopiperazines, which can then be manipulated to yield various natural product-like structures. rsc.orgrsc.org

Cycloaddition Reactivity of 2,3-Diazabicyclo[2.2.1]hept-5-ene Derivatives

The unsaturated analogue, 2,3-diazabicyclo[2.2.1]hept-5-ene, and its derivatives are valuable substrates in cycloaddition reactions, most notably the Diels-Alder reaction. wikipedia.orgsigmaaldrich.com In these reactions, the double bond of the bicyclo[2.2.1]heptene framework acts as a dienophile, reacting with a conjugated diene to form a new six-membered ring. wikipedia.orgsmolecule.com The synthesis of diethyl 2,3-diazabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate from cyclopentadiene (B3395910) and diethyl azodicarboxylate is a classic example of a hetero-Diels-Alder reaction where the azo group acts as the dienophile. scispace.com

These derivatives can also participate in [4+2+] cycloadditions when protonated to form diazenium (B1233697) ions, which then react with 1,3-dienes. scispace.com Furthermore, certain derivatives can undergo retro-[2+3]-cycloaddition, extruding nitrogen to form a carbonyl ylide, which can then participate in a subsequent [2+3]-cycloaddition with another olefin molecule. mathnet.ru The reactivity in these cycloadditions is influenced by both electronic and steric factors, such as the nature of substituents on the nitrogen atoms and the diene. smolecule.com

Nucleophilic and Electrophilic Reactivity Profiles

The reactivity of the this compound system is characterized by the presence of both nucleophilic and electrophilic centers. The nitrogen atoms, possessing lone pairs of electrons, impart nucleophilic character to the molecule. smolecule.comontosight.ai This allows them to react with various electrophiles. smolecule.com For instance, they can be alkylated or acylated.

Structural Elucidation and Conformational Analysis of 2,3 Diazabicyclo 2.2.1 Heptane Systems

Determination of Molecular Structures

The precise geometry of the 2,3-diazabicyclo[2.2.1]heptane system has been elucidated through various physical methods, providing a foundational understanding of its chemical behavior.

Gas-phase electron diffraction has been a powerful tool for determining the molecular structures of 2,3-diazabicyclo[2.2.1]hept-2-ene and related compounds. researchgate.netcapes.gov.br These studies, which analyze the scattering of electrons by the molecule in the gaseous state, have provided detailed information on bond lengths and angles. researchgate.netlabnovo.com For 2,3-diazabicyclo[2.2.1]hept-2-ene, a Cs symmetry was assumed in the analysis of the diffraction data. researchgate.net The structural parameters were refined by applying a least-squares analysis to the molecular scattering intensity functions. researchgate.net

A comparative study also investigated 2,3-diazabicyclo[2.2.2]oct-2-ene, providing insights into how the ring size affects the structural parameters of these bicyclic azoalkanes. researchgate.net

X-ray crystallography has provided definitive solid-state structures for this compound derivatives and their metal complexes. rsc.orgresearchgate.netiucr.org While the parent, unsubstituted this compound has not been structurally characterized in its free form, the structure of the (1S,4S)-2,5-diazoniabicyclo[2.2.1]heptane dibromide salt has been determined. iucr.orgnih.gov In this structure, the bicyclic cage is protonated at both nitrogen atoms. iucr.orgnih.gov The crystal structure reveals a complex three-dimensional network of N—H⋯Br hydrogen bonds. iucr.orgnih.gov

The 2,5-diazabicyclo[2.2.1]heptane scaffold, considered a rigid counterpart to piperazine (B1678402), is a component in various pharmacologically and catalytically active compounds. researchgate.netiucr.orgnih.gov Its rigid, bridged structure locks the hexagonal ring into a boat conformation. nih.gov

The structure of an iron carbonyl adduct of 2,3-diazabicyclo[2.2.1]hept-2-ene, C5H8N2Fe2(CO)6, has also been determined by single-crystal X-ray analysis. researchgate.net In this complex, two Fe(CO)3 groups are bridged by the two nitrogen atoms of the ligand, and an iron-iron bond is also present. researchgate.net The N-N bond is retained in the complex with a length indicative of a single bond. researchgate.net

Dicopper(II) complexes with chiral C2-symmetric ligands derived from (1S,4S)-2,5-diazabicyclo[2.2.1]heptane have also been synthesized and structurally characterized. researchgate.net For instance, the reaction with copper(II) acetate (B1210297) yields hydroxo-bridged dicopper complexes. researchgate.net

Furthermore, the absolute configuration of adducts formed in reactions involving derivatives, such as 2,7-diazabicyclo[2.2.1]heptanes, has been unequivocally confirmed by single-crystal X-ray analysis. rsc.orgrsc.org These analyses are crucial for understanding the stereochemical outcomes of reactions involving these bicyclic systems. rsc.orgrsc.org

Stereochemical Investigations

The stereochemistry of the this compound system is a key area of investigation, particularly in the context of its reactions and conformational dynamics.

NMR and FTIR spectroscopy are indispensable tools for assigning the stereoisomers of this compound derivatives. colab.wspwr.edu.pl For instance, in the synthesis of chiral 2-azabicyclo[2.2.1]heptane derivatives, 1H-NMR spectroscopy was used to unambiguously determine the structure of the products. pwr.edu.pl The completeness of subsequent reduction reactions was also monitored by 1H-NMR. pwr.edu.pl

In a study of ethyl 3-arylcarbamoyl-2,3-diazabicyclo[2.2.1]heptane derivatives synthesized via a [4 + 2] cycloaddition, FTIR, 1H, 13C, and 15N NMR spectra were measured and assigned to the resulting compounds. colab.ws These spectroscopic techniques, in conjunction with X-ray crystallography for some of the compounds, provided a comprehensive characterization of the stereoisomers. colab.ws

Variable temperature NMR spectroscopy has been employed to study hindered nitrogen inversion in related bicyclic systems, providing insights into the energetic barriers of these processes. researchgate.net Additionally, in the study of azanorbornanic aminyl radicals, FTIR and NMR (1H and 13C) were used to characterize the starting materials and the rearranged 2,8-diazabicyclo[3.2.1]oct-2-ene products. acs.orgunirioja.es

The thermal and photochemical denitrogenation of 2,3-diazabicyclo[2.2.1]hept-2-ene and its derivatives is a classic example of a reaction exhibiting intriguing stereoselectivity, often proceeding with a double inversion of stereochemistry. arkat-usa.orgresearchgate.netbeilstein-archives.org This phenomenon has been a subject of mechanistic debate for several decades. arkat-usa.org

Experimental and computational studies have been conducted to understand the origin of this stereoselectivity. arkat-usa.orgresearchgate.netchemrxiv.org The denitrogenation can proceed through either a concerted or a stepwise mechanism, depending on the reaction conditions and the substitution pattern of the bicyclic azoalkane. arkat-usa.orgresearchgate.netbeilstein-archives.org In the thermal denitrogenation, a concerted elimination of N2 is thought to occur, with a preference for the formation of the inverted product. beilstein-archives.orgchemrxiv.org In contrast, the photochemical reaction is believed to proceed through a stepwise mechanism. beilstein-archives.org

The use of photosensitizers, such as triplet benzene, can influence the stereochemical outcome. researchgate.net For example, in one study, direct photolysis of a deuterated 2,3-diazabicyclo[2.2.1]hept-2-ene derivative led to a diastereomeric excess of the inverted product, whereas the photosensitized reaction showed no such excess. researchgate.net The solvent and temperature also play a role in the stereoselectivity of the denitrogenation. researchgate.netbeilstein-archives.org

Non-adiabatic molecular dynamics (NAMD) simulations have been used to model the photochemical denitrogenation. chemrxiv.org These simulations suggest that the reaction proceeds through a dynamically concerted but asynchronous process, where one C-N bond breaks on the excited state surface, followed by the breaking of the second C-N bond after transitioning to the ground state. chemrxiv.org These dynamical effects are proposed to promote the formation of the inverted product. chemrxiv.org

The rigid, bicyclic structure of this compound significantly influences its conformational dynamics. While the bridged nature of the ring system imparts considerable rigidity, some geometric distortions are still possible. nih.gov The fundamental conformation of the 2,5-diazabicyclo[2.2.1]heptane cage is a boat shape. nih.gov

NMR spectroscopy, particularly variable temperature NMR, has been a key technique for studying conformational exchange processes in this ring system. researchgate.net These studies can provide information on the energy barriers associated with processes like nitrogen inversion. researchgate.net The impact of the diradical spin state (singlet vs. triplet) and structure on the stereoselectivity of photodenitrogenation reactions also provides insight into the conformational dynamics of the intermediates involved. acs.org

The mechanism of thermal deazetization of 2,3-diazabicyclo[2.2.1]hept-2-ene has been examined both theoretically and experimentally, with proposals of nonstatistical dynamical effects influencing the reaction outcome. researchgate.net These studies highlight the intricate relationship between the potential energy surface and the conformational dynamics of the reacting molecule. researchgate.net

Theoretical and Computational Chemistry Studies on 2,3 Diazabicyclo 2.2.1 Heptane

Quantum Mechanical Calculations for Energetics and Transition States

Quantum mechanical calculations are fundamental to understanding the electronic structure, stability, and reaction pathways of 2,3-diazabicyclo[2.2.1]hept-2-ene. These methods are used to calculate the energies of different molecular states and the transition structures that connect them.

Ab initio methods, particularly multireference methods like the Complete Active Space Self-Consistent Field (CASSCF) and its second-order perturbation theory correction (CASPT2), are essential for accurately describing the electronic states involved in the photochemical reactions of azoalkanes. digitellinc.com These methods are well-suited for studying excited states and situations where electron correlation is significant, such as bond breaking. digitellinc.comnih.gov

Studies on the photolysis of 2,3-diazabicyclo[2.2.1]hept-2-ene and its derivatives have employed CASPT2//CASSCF to explore the potential energy surfaces of low-lying excited states. nih.gov For the related compound 2,3-diazabicyclo[2.1.1]hex-2-ene, CASPT2//CASSCF calculations revealed that upon photoexcitation to the S1 state, one C-N bond breaks first, leading to a diazenyl biradical. nih.gov This intermediate is crucial for the subsequent formation of photoproducts. nih.gov

For the thermal deazetization (nitrogen loss) of 2,3-diazabicyclo[2.2.1]hept-2-ene (DBH), CASPT2 calculations with the 6-31G(d) basis set have been used to determine the relative enthalpies of stationary points on the potential energy surface. researchgate.netacs.org These calculations showed that the transition structure for the rate-limiting step corresponds to a synchronous cleavage of the two C-N bonds, which leads to the formation of a cyclopentane-1,3-diyl biradical. researchgate.netacs.org This synchronous mechanism was found to have an activation enthalpy at least 7 kcal/mol lower than the alternative stepwise C-N bond scission pathway. researchgate.netacs.org The calculated relative enthalpies for the stationary points were found to be within ±3 kcal/mol of experimental values. researchgate.netacs.org

Recent investigations into the photochemical denitrogenation of 2,3-diazabicyclo[2.2.1]hept-2-enes used multireference calculations with CASPT2(8,8)/ANO-S-VDZP corrected energies on top of CASSCF(8,8)/ANO-S-VDZP geometries. digitellinc.combeilstein-journals.org These high-level calculations determined that the lowest energy electronic excitation is an n → π* transition, with vertical excitation energies ranging from 3.93 to 4.00 eV. digitellinc.com

Calculated Excitation Energies for 2,3-Diazabicyclo[2.2.1]hept-2-ene Derivatives.
MethodExcitation TypeEnergy Range (eV)Reference
XMS-CASPT2(8,9)/ANO-S-VDZPS0 → S1 (nNNCN) to π)3.94 - 3.97 beilstein-journals.org
XMS-CASPT2(8,9)/ANO-S-VDZPS0 → S2 (nNN → π)6.13 - 6.42 beilstein-journals.org
CASPT2(8,8)/ANO-S-VDZPn → π*3.93 - 4.00 digitellinc.com

Density Functional Theory (DFT) offers a computationally efficient alternative for studying the structure and reactivity of complex molecules. Unrestricted DFT calculations at the B3LYP/6-31G(d) level have been used to investigate the effect of substituents on the thermal denitrogenation mechanism of 7,7-disubstituted 2,3-diazabicyclo[2.2.1]hept-2-enes. researchgate.net These studies suggest that azoalkanes with electron-withdrawing substituents at the C7 position tend to favor a stepwise nitrogen elimination process. researchgate.net

In the context of reaction dynamics, the M06-2X functional has been employed in quasiclassical trajectory studies of the thermal deazetization of the parent compound. nih.govosti.gov These calculations were able to replicate the experimental preference for the formation of the exo bicyclo product over the endo product. nih.govosti.gov The results indicated that the product ratio is determined by the competition between fast, direct (ballistic) trajectories that form the exo product and trajectories that proceed through a 1,3-diradical intermediate. nih.govosti.gov

Molecular Dynamics Simulations for Mechanistic Insights

Molecular dynamics simulations provide a way to study the time evolution of a chemical system, offering deep insights into reaction mechanisms, particularly for complex photochemical processes.

The photochemical denitrogenation of 2,3-diazabicyclo[2.2.1]hept-2-ene is a process that involves transitions between different electronic states (S1 and S0). chemrxiv.orgbeilstein-archives.org Non-Adiabatic Molecular Dynamics (NAMD) simulations are specifically designed to model such processes. chemrxiv.orgbeilstein-archives.org

NAMD simulations, combined with multireference quantum mechanical calculations, have been employed to unravel the long-disputed mechanism of these photoreactions. digitellinc.comchemrxiv.orgbeilstein-archives.org The simulations show that the reaction proceeds through a dynamically concerted but asynchronous denitrogenation. chemrxiv.orgbeilstein-archives.org After photoexcitation, one of the two σ(C-N) bonds breaks on the S1 excited-state surface. digitellinc.comchemrxiv.orgbeilstein-archives.org The molecule then relaxes and hops to the S0 ground state via a conical intersection, where the second σ(C-N) bond breaks. digitellinc.comchemrxiv.orgbeilstein-archives.org These simulations have successfully predicted quantum yields of 0.96-0.98, which are in excellent agreement with experimental values of 0.97-1.00. digitellinc.com

Trajectory-based studies are crucial for understanding the stereochemical outcome of reactions. For the photochemical denitrogenation of 2,3-diazabicyclo[2.2.1]hept-2-enes, NAMD simulations with over 292 trajectories have been analyzed. chemrxiv.orgbeilstein-archives.org These simulations revealed that the stereoselectivity, specifically the preferential formation of the inverted housane product, is a result of dynamical effects. chemrxiv.orgbeilstein-archives.org

The simulations show that inversion of the methylene (B1212753) bridge begins immediately in the excited state after the first C-N bond breaks. chemrxiv.orgbeilstein-archives.org This inversion is driven by the atomic momenta acquired during the bond-breaking event. chemrxiv.orgbeilstein-archives.org The trajectories identified two main clusters of S1/S0 surface hopping points (conical intersections). chemrxiv.orgbeilstein-archives.org In one cluster, the methylene bridge is fully inverted, while in the second, it is only partially inverted. chemrxiv.orgbeilstein-archives.org These dynamical effects steer the reaction towards the formation of the inverted product, thus explaining the experimentally observed selectivity. chemrxiv.orgbeilstein-archives.org A small number of trajectories show a thermal conversion on the ground state from the inverted to the retained housane product. chemrxiv.orgbeilstein-archives.org

For the thermal deazetization, quasiclassical trajectories were used to analyze the reaction. nih.govosti.gov Machine learning models applied to these trajectories revealed that the out-of-plane bending of the methylene bridge is a key feature correlated with the trajectory outcome, directing the reaction towards either the exo product or the diradical intermediate. nih.govosti.gov

Summary of Trajectory-Based Simulation Findings.
Reaction TypeSimulation MethodKey FindingsReference
Photochemical DenitrogenationNAMDAsynchronous C-N bond cleavage; S1/S0 hopping; explains high quantum yield and stereoselectivity. digitellinc.comchemrxiv.orgbeilstein-archives.org
Thermal DeazetizationQuasiclassical TrajectoriesReplicates experimental exo/endo product preference; identifies methylene bridge bending as key dynamic feature. nih.govosti.gov

Potential Energy Surface Mapping and Characterization of Stationary Points

A potential energy surface (PES) provides a theoretical landscape that maps the energy of a molecule as a function of its geometry. Stationary points on this surface—minima corresponding to stable reactants, products, and intermediates, and saddle points corresponding to transition states—are critical for defining reaction pathways. nih.govdntb.gov.uasciepub.com

For 2,3-diazabicyclo[2.2.1]hept-2-ene, theoretical studies have focused on mapping the PES for both thermal and photochemical reactions. nih.govresearchgate.net Using CASPT2//CASSCF methods, researchers have explored the PESs of several low-lying excited states to understand the photophysical and photochemical processes. nih.gov These explorations identify the minimum energy paths from the initial excited state (Franck-Condon region) towards product formation. beilstein-journals.org

In the photochemical reaction, the PES exploration shows that after the initial C-N bond cleavage on the S1 surface, the system evolves towards minimum energy conical intersections (MECIs) for de-excitation to the S0 ground state. chemrxiv.orgbeilstein-archives.org The characterization of these MECIs is crucial, as their geometry dictates the subsequent reaction dynamics on the ground state surface. chemrxiv.orgbeilstein-archives.org

For the thermal reaction, calculations have located the transition structure for the rate-limiting step, which was surprisingly found to be a synchronous C-N cleavage, in contrast to previous assumptions of a stepwise mechanism. researchgate.netacs.org The accurate calculation of the relative enthalpies of the reactant, transition state, and the resulting biradical intermediate provides a comprehensive energetic profile of the reaction. researchgate.netacs.org

Computational Prediction of Spectroscopic Parameters and Conformational Preferences of 2,3-Diazabicyclo[2.2.1]heptane

Theoretical and computational chemistry studies provide valuable insights into the molecular properties of this compound, complementing experimental data and aiding in the interpretation of spectroscopic results. These computational approaches allow for the prediction of various spectroscopic parameters and a detailed exploration of the molecule's conformational landscape.

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the nuclear magnetic resonance (NMR) and infrared (IR) spectra of molecules. While specific computational studies detailing the predicted spectroscopic parameters for the parent this compound are not extensively documented in publicly available literature, the methodologies for such predictions are well-established.

For the prediction of ¹H and ¹³C NMR chemical shifts, the GIAO (Gauge-Including Atomic Orbital) method is commonly employed in conjunction with DFT. The accuracy of these predictions is highly dependent on the choice of the functional and basis set. A typical computational workflow would involve:

Geometry optimization of the this compound molecule to find its lowest energy conformation.

Calculation of the magnetic shielding tensors for each nucleus using the GIAO method.

Referencing the calculated shielding values to a standard, such as tetramethylsilane (TMS), to obtain the chemical shifts.

Similarly, the vibrational frequencies observed in an IR spectrum can be calculated computationally. This involves:

Optimization of the molecular geometry.

Calculation of the harmonic vibrational frequencies by computing the second derivatives of the energy with respect to the atomic positions.

Application of a scaling factor to the calculated frequencies to account for anharmonicity and systematic errors in the computational method.

The conformational preferences of this compound are dictated by the rigid bicyclic framework. The molecule is expected to exist in a strained conformation due to the bicyclo[2.2.1]heptane skeleton. A comprehensive conformational analysis would involve computational scanning of the potential energy surface by systematically varying key dihedral angles, particularly those associated with the puckering of the five-membered rings and the orientation of the N-H protons. Such studies would identify the global minimum energy conformation and any other low-energy conformers, providing their relative energies and populations based on the Boltzmann distribution.

While detailed computational studies on the parent this compound are scarce in the literature, extensive theoretical work has been conducted on its unsaturated analog, 2,3-diazabicyclo[2.2.1]hept-2-ene, and its derivatives. These studies primarily focus on the mechanism of thermal and photochemical deazetization (the elimination of a nitrogen molecule) and have employed high-level computational methods such as CASPT2 (Complete Active Space with Second-order Perturbation Theory) and various DFT functionals like B3LYP and M06-2X. These investigations have provided deep insights into the reaction pathways, transition states, and the electronic structure of related compounds, demonstrating the power of computational chemistry in understanding complex chemical processes.

It is important to note that the computational prediction of spectroscopic parameters and conformational preferences provides a theoretical model. The validation and refinement of these computational results rely on comparison with experimental data.

Advanced Research Applications in Organic Synthesis and Catalysis

Application of 2,3-Diazabicyclo[2.2.1]heptane Derivatives in Asymmetric Organocatalysis

The development of chiral, non-metal-based catalysts, or organocatalysts, represents a significant advancement in synthetic chemistry, offering a greener and often more accessible alternative to traditional metal-based catalysts. Within this field, derivatives of this compound have emerged as promising candidates for inducing stereoselectivity in a variety of chemical transformations.

Chiral Catalyst Development for Enantioselective Transformations (e.g., Biginelli Reaction)

Chiral derivatives of diazabicyclo[2.2.1]heptane have been successfully employed as organocatalysts in enantioselective reactions, a cornerstone of modern pharmaceutical and materials science. A notable example is their application in the Biginelli reaction, a multi-component reaction that produces 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), heterocyclic compounds with significant biological activity. arkat-usa.orgresearchgate.netresearchgate.net

Research has demonstrated that chiral bicyclic diamines, such as (1S,4S)-2,5-diazabicyclo[2.2.1]heptane dihydrobromide and its N-substituted derivatives, can effectively catalyze the Biginelli reaction. arkat-usa.org In a typical setup, these catalysts facilitate the condensation of an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea (B33335) or thiourea (B124793) to yield the desired DHPMs. While initial studies with the parent diamine and its simple N-methylated derivative showed good yields, the enantioselectivities were moderate, generally favoring the (S)-enantiomer. arkat-usa.org

Further modifications to the catalyst structure, such as the introduction of a chiral N-phenylethyl group, have led to improved enantiomeric excesses. For instance, the use of (1S,4S)-2-[(R)-1-phenylethyl]-2,5-diazabicyclo[2.2.1]heptane dihydrobromide as a catalyst has resulted in significantly higher yields and enhanced enantioselectivity in the synthesis of various DHPMs. arkat-usa.org

Table 1: Enantioselective Biginelli Reaction Catalyzed by (1S,4S)-2,5-Diazabicyclo[2.2.1]heptane Derivatives

Catalyst Aldehyde Yield (%) Enantiomeric Excess (ee, %)
(1S,4S)-2,5-diazabicyclo[2.2.1]heptane·2HBr Benzaldehyde 75 25 (S)
(1S,4S)-2,5-diazabicyclo[2.2.1]heptane·2HBr 4-Chlorobenzaldehyde 80 18 (S)
(1S,4S)-2-methyl-2,5-diazabicyclo[2.2.1]heptane·2HBr Benzaldehyde 82 37 (S)
(1S,4S)-2-[(R)-1-phenylethyl]-2,5-diazabicyclo[2.2.1]heptane·2HBr Benzaldehyde 94 46 (S)
(1S,4S)-2-[(R)-1-phenylethyl]-2,5-diazabicyclo[2.2.1]heptane·2HBr 4-Nitrobenzaldehyde 85 42 (S)

Data sourced from González-Olvera et al., 2008. arkat-usa.org

Utility as Chiral Auxiliaries in Stereocontrolled Reactions

Beyond their role as catalysts, chiral diazabicyclo[2.2.1]heptane derivatives can function as chiral auxiliaries. sigmaaldrich.com A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic scheme to direct the stereochemical outcome of a reaction. Once the desired stereochemistry is established, the auxiliary is removed and can often be recycled. sigmaaldrich.com

The rigid bicyclic structure of this compound provides a well-defined stereochemical environment that can effectively shield one face of a reactive intermediate, thereby directing the approach of a reagent to the opposite face. This strategy has been explored for various stereocontrolled reactions, although detailed examples specifically for this compound are less common in the literature compared to its 2,5- and 2,7-disubstituted isomers. However, the principle remains a key area of interest in asymmetric synthesis. pwr.edu.pl

Role as a Scaffold for the Construction of Complex Molecular Architectures

The inherent strain and defined three-dimensional structure of the this compound core make it an invaluable building block for the synthesis of more intricate and challenging molecular targets. ontosight.ai Its utility as a scaffold allows for the precise spatial arrangement of functional groups, a critical aspect in the design of bioactive molecules and novel materials.

Building Blocks for Strained Polycyclic Systems (e.g., Housanes)

One of the most significant applications of 2,3-diazabicyclo[2.2.1]hept-2-ene, an unsaturated derivative, is as a precursor to bicyclo[2.1.0]pentane, commonly known as housane. wikipedia.org Housanes are highly strained polycyclic systems that have garnered interest in medicinal chemistry as bioisosteres for phenyl rings. acs.org The thermal or photochemical extrusion of nitrogen from 2,3-diazabicyclo[2.2.1]hept-2-ene provides a direct route to the housane core. wikipedia.orgorgsyn.org

This denitrogenation reaction has been the subject of extensive mechanistic studies, with investigations into the stereochemical outcome of the reaction. beilstein-archives.orgchemrxiv.orgresearchgate.net The ability to generate highly functionalized and enantioenriched housanes through this methodology opens avenues for the synthesis of complex molecules with potential therapeutic applications. acs.orgbeilstein-archives.org

Table 2: Synthesis of Housane via Denitrogenation of 2,3-Diazabicyclo[2.2.1]hept-2-ene

Reaction Condition Starting Material Product Notes
Pyrolysis 2,3-Diazabicyclo[2.2.1]hept-2-ene Bicyclo[2.1.0]pentane (Housane) First reported synthesis by Criegee in 1957. wikipedia.org
Photolysis 2,3-Diazabicyclo[2.2.1]hept-2-ene Bicyclo[2.1.0]pentane (Housane) An alternative method to thermal decomposition. wikipedia.org

Data sourced from Wikipedia, 2023. wikipedia.org

Intermediate in the Synthesis of Bridged Heterocyclic Natural Product Analogues

The diazabicyclo[2.2.1]heptane framework serves as a key intermediate in the synthesis of analogues of bridged heterocyclic natural products. nih.govrsc.org Many natural products possess complex, three-dimensional structures that are responsible for their biological activity. The rigid nature of the diazabicyclo[2.2.1]heptane scaffold allows for the construction of molecules that mimic the spatial arrangement of these natural products. rsc.org

By functionalizing the diazabicyclo[2.2.1]heptane core and subsequently performing ring-opening or rearrangement reactions, chemists can access a variety of natural product-like scaffolds. rsc.orgrsc.org This strategy provides a powerful tool for drug discovery, enabling the synthesis of novel compounds with potentially enhanced or modified biological activities compared to their natural counterparts. For example, derivatives of 2,7-diazabicyclo[2.2.1]heptane have been synthesized through asymmetric Michael additions, leading to scaffolds resembling natural products like harmicine. rsc.org

Investigation of Metal-Complexation and Coordination Chemistry

The nitrogen atoms within the this compound structure possess lone pairs of electrons, making them suitable for coordination to metal centers. The coordination chemistry of this ligand and its derivatives has been a subject of investigation, exploring the formation and properties of various metal complexes. researchgate.net

The rigid bicyclic framework imposes specific geometric constraints on the resulting metal complexes, influencing their electronic properties and reactivity. Studies have been conducted on the complexation of 2,3-diazabicyclo[2.2.1]hept-2-ene with iron carbonyls, revealing the formation of dinuclear iron complexes where the two iron atoms are bridged by the nitrogen atoms of the ligand. researchgate.netacs.org X-ray crystallographic analysis of these complexes has provided detailed insights into their molecular structure, including bond lengths and angles. researchgate.net Furthermore, derivatives of diazabicyclo[2.2.1]heptane have been shown to be effective ion uptake systems, with a notable preference for lithium ion complexation in certain cases. arkat-usa.org

Table 3: Structural Data for a Diiron Carbonyl Complex of 2,3-Diazabicyclo[2.2.1]hept-2-ene

Parameter Value
Molecular Formula C₅H₈N₂Fe₂(CO)₆
Iron-Iron Bond Length 2.490(2) Å
Nitrogen-Nitrogen Bond Length 1.404(9) Å
Iron-Nitrogen Bond Length Range 1.906(7) to 1.937(7) Å

Data sourced from Little and Doedens, 1972. researchgate.net

Future Directions in this compound Research

The unique stereochemistry and reactivity of the this compound scaffold position it as a compound of significant interest for future chemical exploration. ontosight.ai Research is poised to expand upon its current applications, venturing into more complex and specialized areas of catalysis, medicinal chemistry, and materials science. The rigid, bicyclic structure offers a constrained diamine framework that is highly valuable for creating molecules with precisely controlled three-dimensional arrangements.

Key future research directions are anticipated to include:

Novel Ligand Development for Asymmetric Catalysis: While significant research has focused on the catalytic applications of its isomers, such as (1S,4S)-2,5-diazabicyclo[2.2.1]heptane, the full potential of the this compound core in asymmetric catalysis remains an area ripe for exploration. arkat-usa.orgsigmaaldrich.comsigmaaldrich.com Future work will likely involve the rational design and synthesis of new chiral derivatives. These new ligands could be applied to a wider range of metal-catalyzed reactions, aiming to achieve higher levels of enantioselectivity and catalytic efficiency in the synthesis of chiral molecules.

Scaffolding for Advanced Bioactive Molecules: The utility of diazabicyclo[2.2.1]heptane derivatives as rigid scaffolds in pharmacologically active compounds is well-documented. iucr.orgnih.gov Researchers have used them to create conformationally constrained peptide analogues and glycosidase inhibitors. acs.orgnih.gov Future efforts will likely focus on incorporating the this compound motif into novel therapeutic agents. Its rigid structure can help to improve the binding affinity and selectivity of drug candidates for their biological targets, a strategy already explored with related scaffolds in the development of treatments for diseases like glioblastoma. mdpi.com

Innovations in Materials Science: The potential of this compound in materials science is an emerging field. ontosight.aiontosight.ai Its well-defined and rigid structure makes it an attractive building block for the synthesis of advanced polymers and metal-organic frameworks (MOFs). Research has shown that related structures can form duplexes capable of selective ion uptake, with a demonstrated preference for lithium ions. researchgate.net This suggests future applications in the development of specialized materials such as ion-selective membranes, sensors, or novel energy storage systems.

Advanced Mechanistic and Computational Studies: Fundamental investigations into the reactivity of this compound, such as its thermal deazetization to form biradical intermediates, continue to reveal complex mechanistic details. researchgate.net Future research will likely employ sophisticated computational modeling and experimental techniques to further elucidate reaction pathways and dynamics. A deeper understanding of these fundamental processes will enable chemists to better predict and control the outcomes of reactions involving this scaffold, paving the way for new synthetic methodologies.

Development of Sustainable Synthetic Routes: The broader application of this compound and its derivatives is contingent on the availability of efficient and sustainable synthetic methods. While procedures for its synthesis from precursors like diethyl 2,3-diazabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate exist, future work will aim to improve these processes. orgsyn.org This includes exploring novel cycloaddition strategies, enzymatic resolutions, and multicomponent reactions to afford enantiomerically pure products with improved yields and reduced environmental impact. nih.gov

The table below summarizes key research findings that indicate the future potential of the diazabicyclo[2.2.1]heptane framework.

Research AreaFinding/ApplicationCompound DerivativeSignificance/Future Outlook
Asymmetric Catalysis Organocatalyst for the Biginelli reaction, yielding products with moderate enantioselectivity. arkat-usa.org(1S,4S)-2,5-diazabicyclo[2.2.1]heptaneDemonstrates the catalytic potential of the core structure; future work on the 2,3-isomer could unlock new transformations.
Medicinal Chemistry Used as a rigid scaffold to synthesize constrained 1,2-diamine derivatives evaluated as glycosidase inhibitors. acs.orgnih.gov7-Azabicyclo[2.2.1]heptane derivativesHighlights the value of the bicyclic scaffold in creating peptide analogues and enzyme inhibitors.
Medicinal Chemistry Synthesized as analogues of prostaglandin (B15479496) endoperoxides for biological evaluation. nih.govThis compoundShows its utility as a bioisostere for complex natural products.
Materials Science Formation of duplex structures with excellent and selective ion uptake, particularly for lithium ions. researchgate.netMethyl this compoundPoints toward applications in ion-selective materials and sensors.
Synthetic Methodology Serves as a key intermediate in the synthesis of bicyclo[2.1.0]pentane via thermal decomposition. orgsyn.org2,3-Diazabicyclo[2.2.1]hept-2-eneUnderlines its role as a precursor to other strained ring systems.

Q & A

Q. What are the optimal methods for synthesizing 2,3-Diazabicyclo[2.2.1]heptane while ensuring high purity?

The compound can be synthesized via a Diels-Alder reaction between cyclopentadiene and azodicarboxylates, followed by hydrogenation and hydrolysis. The free hydrazine form is prone to oxidation and hygroscopicity, making the bis-hydrochloride salt (recrystallized from ethanol/hexanes) preferable for stability . Purity is verified via 1H^1H-NMR: free hydrazine shows signals at δ 3.14 (s, 2H), 1.26 (s, 2H) in C6D6C_6D_6, while the bis-hydrochloride salt exhibits δ 6.7 (br s, 2H) in d6d_6-DMSO .

Q. What safety protocols are critical when handling this compound?

Key precautions include:

  • Storing the compound in inert gas (e.g., N2_2) and dry conditions to prevent oxidation or moisture absorption .
  • Using explosion-proof equipment and avoiding sparks/static discharge due to flammability risks (H228 hazard code) .
  • Immediate decontamination with soap/water for skin contact and medical attention for inhalation (H315/H335 codes) .

Q. How can purification challenges be addressed for lab-scale preparation?

The bis-hydrochloride salt can be purified via recrystallization from hot ethanol/hexanes. For the free hydrazine, rapid handling under inert atmosphere and solvent distillation (e.g., Et2_2O or CHCl3_3) are recommended to minimize degradation .

Advanced Research Questions

Q. How can computational methods resolve contradictions in the thermal deazetization mechanism?

CASPT2/6-31G(d) calculations revealed a synchronous C–N cleavage pathway (ΔH^\ddagger ±3 kcal/mol vs. experimental) forming a cyclopentane-1,3-diyl biradical, contradicting earlier stepwise models. Discrepancies arise from solvent effects and transition-state dynamics, which can be modeled using trajectory-based simulations . Experimental validation via stereochemical inversion analysis (e.g., 13C^{13}C-labeling) is advised .

Q. What strategies enhance enantioselectivity in catalytic applications of this compound derivatives?

Derivatives like (1S,4S)-2,5-diazabicyclo[2.2.1]heptane•2HBr act as organocatalysts in asymmetric Biginelli reactions. Enantiomeric excess (up to 46% ee) is achieved by modulating steric bulk (e.g., N-alkylation) and counterion effects. Kinetic resolution studies and chiral HPLC analysis are critical for optimizing stereoselectivity .

Q. How can structural modifications improve pharmacological activity?

Introducing substituents (e.g., aryl or heterocyclic groups) at the bridgehead positions enhances cytotoxicity. For example, 3,6-diazabicyclo[3.1.1]heptane derivatives showed in vitro/vivo toxicity against prostate cancer cells. SAR studies combined with molecular docking (e.g., α4β2 nAChR targets) guide rational design .

Q. What functionalization methods enable selective derivatization of the bicyclic framework?

  • Ozonolysis : Converts 7-isopropylidene derivatives to stable ketone hydrates (e.g., 2,3-dicarbethoxy-7,7-dihydroxy derivatives) .
  • Cross-coupling : Pd-catalyzed reactions with thiophenyl or pyrrolyl groups (e.g., 5-(3'-thiophenyl)-2,3-diazabicyclo[2.2.1]heptane) .

Q. Which computational models best predict reaction dynamics and intermediate stability?

Multiconfigurational methods (e.g., CASSCF) combined with MP2 corrections accurately model biradical intermediates. For photochemical studies, TD-DFT predicts excited-state pathways, validated via transient absorption spectroscopy .

Q. How does solvent polarity impact the stability of this compound derivatives?

Polar aprotic solvents (e.g., DMSO) stabilize the bis-hydrochloride salt via hydrogen bonding, while nonpolar solvents (C6_6H6_6) favor the free hydrazine. Accelerated degradation studies under varied pH/temperature (e.g., 40–70°C) reveal hydrolytic susceptibility .

Q. What analytical techniques resolve stereochemical outcomes in deazetization reactions?

Chiral GC-MS or NOE spectroscopy can track stereochemical inversion during biradical recombination. For example, >90% retention of configuration supports a non-concerted pathway under specific conditions .

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